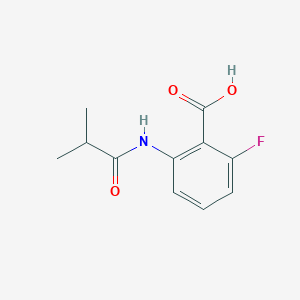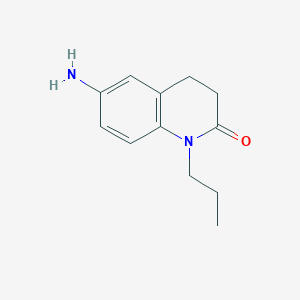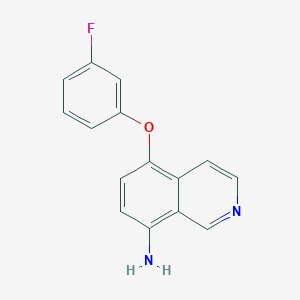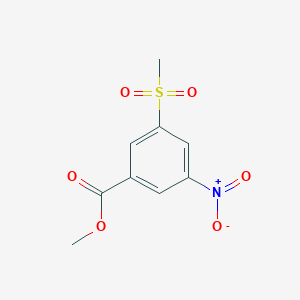![molecular formula C13H12FNS B1518032 {4-[(4-Fluorophenyl)sulfanyl]phenyl}methanamine CAS No. 1156220-21-1](/img/structure/B1518032.png)
{4-[(4-Fluorophenyl)sulfanyl]phenyl}methanamine
Vue d'ensemble
Description
“{4-[(4-Fluorophenyl)sulfanyl]phenyl}methanamine” is a chemical compound with the CAS Number: 1156220-21-1 . It has a molecular weight of 233.31 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C13H12FNS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C13H12FNS . This indicates that the compound is composed of 13 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 sulfur atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the available sources.Applications De Recherche Scientifique
Proton Exchange Membranes for Fuel Cells
Research has demonstrated the utility of sulfonated polymers, synthesized using components like 4-fluorobenzophenone, for applications in fuel cells. These materials exhibit high proton conductivity and are characterized by their thermogravimetric analysis, water uptake, and methanol transport properties, making them suitable as polyelectrolyte membrane materials for fuel cell applications (Kim, Robertson, & Guiver, 2008). Another study elaborates on poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains, highlighting their high proton conductivities and low methanol permeabilities, suggesting their potential in improving fuel cell performance (Wang et al., 2012).
Hydrogenation Reactions
Quinazoline-based ruthenium complexes have been explored for their efficiency in transfer hydrogenation reactions. The synthesis process involves naturally available glycine, leading to high yields and excellent conversions in acetophenone derivatives, showcasing the potential of these complexes in catalytic applications (Karabuğa et al., 2015).
Photoluminescent and Thermal Properties
Research into zinc(II) 4′-phenyl-terpyridine compounds has revealed interesting photoluminescent properties in both solid states and solutions, alongside thermal decomposition processes. These findings could have implications for the development of new materials with specific optical and thermal characteristics (Ma et al., 2013).
Radiotracers for Medical Imaging
The aromatic nucleophilic substitution of trimethylammonium trifluoromethanesulfonates with [18F]fluoride has been studied for its potential in medical imaging, particularly in synthesizing radiotracers like [18F]GBR 13119. This research offers insights into the synthesis and purification processes crucial for developing effective radiotracers for dopamine uptake systems (Haka et al., 1989).
Safety and Hazards
The safety information for “{4-[(4-Fluorophenyl)sulfanyl]phenyl}methanamine” includes several hazard statements: H302, H312, H314, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)sulfanylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTXHQSTASGELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)SC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)
amine](/img/structure/B1517954.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)



![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)

![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)

